N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide
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Overview
Description
N-Tricyclo[33113,7]dec-1-yl-1-pyrrolidineacetamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Tricyclo[33113,7]dec-1-yl-1-pyrrolidineacetamide typically involves multiple steps, starting with the preparation of the tricyclic core structureThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Tricyclo[3.3.1.13,7]dec-1-yl-2-quinoxalinecarboxamide: Shares a similar tricyclic structure but differs in the functional groups attached to the core.
1-Pyrrolidineacetamide,2-oxo-N-tricyclo[3.3.1.13,7]dec-2-yl: Another compound with a similar core structure but different functional groups.
Uniqueness
N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide is unique due to its specific combination of the tricyclic core and the pyrrolidineacetamide moiety.
Properties
CAS No. |
313367-93-0 |
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Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C16H26N2O/c19-15(11-18-3-1-2-4-18)17-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2,(H,17,19) |
InChI Key |
CWWMXLJPEOSCPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(=O)NC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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